molecular formula C9H17NO B12335097 2,2-Dimethyl-octahydrocyclopenta[b]morpholine

2,2-Dimethyl-octahydrocyclopenta[b]morpholine

Cat. No.: B12335097
M. Wt: 155.24 g/mol
InChI Key: HRSVZNCFIVZFLE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-octahydrocyclopenta[b]morpholine is a chemical compound with the molecular formula C₉H₁₇NO. It is a morpholine derivative, characterized by its unique structure that includes a cyclopentane ring fused with a morpholine ring. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-octahydrocyclopenta[b]morpholine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of amino alcohols with α-haloacid chlorides, followed by reduction reactions . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-octahydrocyclopenta[b]morpholine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-octahydrocyclopenta[b]morpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-octahydrocyclopenta[b]morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with a similar structure but without the cyclopentane ring.

    2,2-Dimethylmorpholine: Another derivative with different substituents on the morpholine ring.

Uniqueness

2,2-Dimethyl-octahydrocyclopenta[b]morpholine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other morpholine derivatives may not be suitable .

Biological Activity

2,2-Dimethyl-octahydrocyclopenta[b]morpholine, also known as (4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine, is a heterocyclic compound belonging to the morpholine family. Its unique structure comprises a cyclopentane ring fused with a morpholine ring, characterized by two methyl groups at the 2-position. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

  • IUPAC Name: (4aR,7aR)-2,2-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b][1,4]oxazine
  • Molecular Formula: C₉H₁₇NO
  • CAS Number: 1808693-34-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. In antimicrobial studies, it is believed to disrupt bacterial cell membranes or inhibit essential enzymes critical for bacterial survival. The exact mechanisms can vary based on the type of organism and the specific biological context.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains. The following table summarizes some findings related to its antimicrobial efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. A study reported the following results:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values:
    • HeLa: 15 µM
    • MCF-7: 20 µM

These findings suggest that the compound may interfere with cellular mechanisms involved in cancer progression and viability.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The study utilized standard broth microdilution techniques to determine MIC values. Results indicated that the compound was particularly effective against Gram-positive bacteria compared to Gram-negative strains, suggesting a potential mechanism involving cell wall disruption.

Case Study 2: Anticancer Activity in vitro

A series of experiments were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated dose-dependent inhibition of cell growth and induced apoptosis in HeLa cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.

Comparison with Similar Compounds

To contextualize its biological activity, it is beneficial to compare this compound with other morpholine derivatives:

Compound Antimicrobial Activity Anticancer Activity
MorpholineModerateLow
PiperazineLowModerate
This compoundHighHigh

The unique structural features of this compound contribute to its enhanced biological activities compared to its analogs.

Properties

IUPAC Name

2,2-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2)6-10-7-4-3-5-8(7)11-9/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSVZNCFIVZFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2CCCC2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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